molecular formula C8H16ClNO2S B13487856 (1R,3R,5S)-3-methanesulfonyl-8-azabicyclo[3.2.1]octane hydrochloride

(1R,3R,5S)-3-methanesulfonyl-8-azabicyclo[3.2.1]octane hydrochloride

Cat. No.: B13487856
M. Wt: 225.74 g/mol
InChI Key: SRZAYXFSOXHTSJ-PAFGHYSMSA-N
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Description

(1R,3R,5S)-3-methanesulfonyl-8-azabicyclo[3.2.1]octane hydrochloride is a chemical compound with a unique bicyclic structure. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s structure features a methanesulfonyl group attached to an azabicyclo[3.2.1]octane core, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R,5S)-3-methanesulfonyl-8-azabicyclo[3.2.1]octane hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereoselective formation of the bicyclic scaffold from acyclic starting materials . One common approach involves the use of enantioselective catalytic systems to control the stereochemistry during the formation of the bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the hydrochloride salt form of the compound.

Chemical Reactions Analysis

Types of Reactions

(1R,3R,5S)-3-methanesulfonyl-8-azabicyclo[3.2.1]octane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the methanesulfonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives of the original compound .

Scientific Research Applications

(1R,3R,5S)-3-methanesulfonyl-8-azabicyclo[3.2.1]octane hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R,3R,5S)-3-methanesulfonyl-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,3R,5S)-3-methanesulfonyl-8-azabicyclo[3.2.1]octane hydrochloride is unique due to the presence of the methanesulfonyl group, which imparts specific chemical reactivity and potential biological activity. This distinguishes it from other similar compounds and makes it valuable for various research and industrial applications .

Properties

Molecular Formula

C8H16ClNO2S

Molecular Weight

225.74 g/mol

IUPAC Name

(1R,5S)-3-methylsulfonyl-8-azabicyclo[3.2.1]octane;hydrochloride

InChI

InChI=1S/C8H15NO2S.ClH/c1-12(10,11)8-4-6-2-3-7(5-8)9-6;/h6-9H,2-5H2,1H3;1H/t6-,7+,8?;

InChI Key

SRZAYXFSOXHTSJ-PAFGHYSMSA-N

Isomeric SMILES

CS(=O)(=O)C1C[C@H]2CC[C@@H](C1)N2.Cl

Canonical SMILES

CS(=O)(=O)C1CC2CCC(C1)N2.Cl

Origin of Product

United States

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